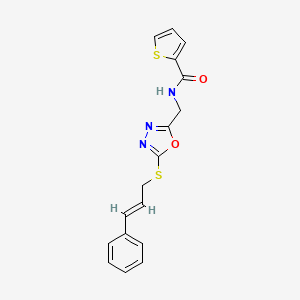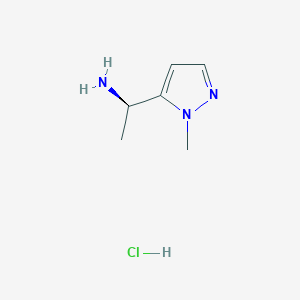
(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The focus is on pyrazole derivatives due to their significance in various chemical and biological applications. These compounds are notable for their diverse chemical reactions, structural versatility, and applications in medicinal chemistry, highlighting their importance in scientific research.
Synthesis Analysis
The synthesis of pyrazole derivatives involves reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with potential antitumor, antifungal, and antibacterial activities. Characterization techniques include FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, providing detailed insights into their chemical structure (Titi et al., 2020).
Molecular Structure Analysis
X-ray crystallography reveals the molecular structure of pyrazole derivatives, showing how N–H of the amine group and Nitrogen or Oxygen atoms align with the aromatic ring. The geometric parameters of these structures have been optimized and theoretically analyzed, confirming the origin of their biological activity against breast cancer and microbes (Titi et al., 2020).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives with Rh(I) compounds has been studied, leading to the synthesis of complexes with unique molecular structures. These studies highlight the versatility of pyrazole derivatives in forming complexes with various metals, contributing to the understanding of their chemical reactivity (Zamora et al., 2004).
Physical Properties Analysis
Physical properties of pyrazole derivatives have been theoretically calculated, including their geometric parameters and biological activity potential. These theoretical analyses, combined with experimental data, provide comprehensive insights into the physical characteristics of these compounds (Titi et al., 2020).
Chemical Properties Analysis
Investigations into the chemical properties of pyrazole derivatives reveal their potential as high-energy materials. Quantum chemical treatments of these compounds demonstrate their suitability for use in high-energy density materials, with properties comparable to known explosives (Ravi et al., 2010).
Scientific Research Applications
Synthesis and Pharmacological Activity
(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is involved in the synthesis and evaluation of σ(1) receptor antagonists. A study reported the synthesis of a new series of 1-arylpyrazoles as potent σ(1) receptor (σ(1)R) antagonists, emphasizing the importance of the nature of pyrazole substituents for activity. A basic amine, such as (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine, was crucial. The study identified compound 28, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), as a clinical candidate due to its high activity in neuropathic pain models and good physicochemical properties (J. Díaz et al., 2012).
Structural Characterization and Biological Activities
The compound plays a role in the synthesis and characterization of pyrazole derivatives with potential biological activities. In a study, hydroxymethyl pyrazole derivatives were reacted with primary amines, leading to the formation of various pyrazole compounds. These compounds were characterized using spectroscopic methods and X-ray crystallography. The study explored the biological activity of these compounds against breast cancer and microbes, highlighting the role of the compound in identifying antitumor, antifungal, and antibacterial pharmacophores (A. Titi et al., 2020).
Antimicrobial Activity
In the search for new antimicrobial agents, this compound contributed to the synthesis of 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. These compounds were tested for their antibacterial and antifungal activities against various strains, showing significant potential as antimicrobial agents. This highlights the compound's role in developing new classes of antimicrobial agents (S. Bondock et al., 2011).
properties
IUPAC Name |
(1R)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-8-9(6)2;/h3-5H,7H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQBUJYOHCSNO-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NN1C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)
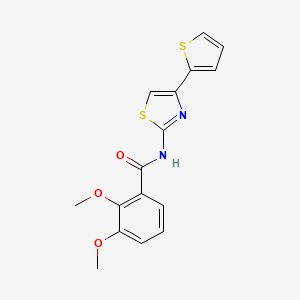
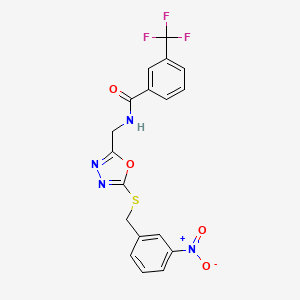

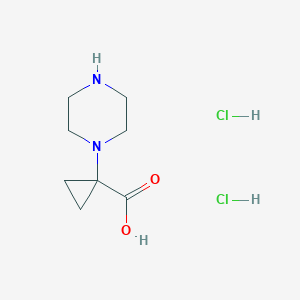

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)
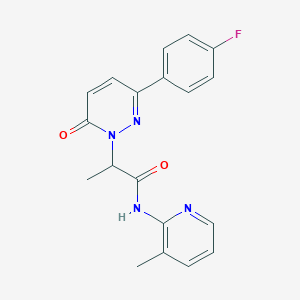
![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)
